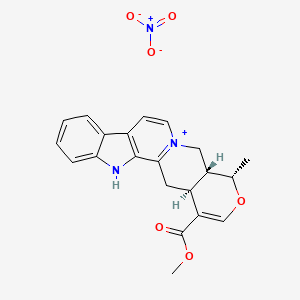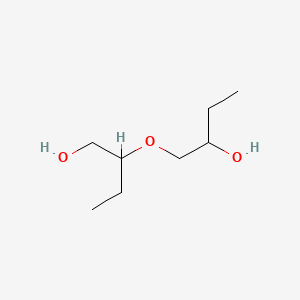
2-(2-Hydroxybutoxy)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxybutoxy)butan-1-ol is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . It is a colorless liquid with a density of 0.997 g/cm³ and a boiling point of 268.1°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybutoxy)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanol with butylene oxide under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process, where butanol and butylene oxide are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxybutoxy)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated compounds
Applications De Recherche Scientifique
2-(2-Hydroxybutoxy)butan-1-ol has a wide range of applications in scientific research :
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxybutoxy)butan-1-ol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2-(2-Hydroxybutoxy)butan-1-ol can be compared with other similar compounds, such as 1-butanol, 2-butanol, and 2-(2-methoxyethoxy)ethanol :
1-Butanol: A primary alcohol with a similar structure but lacks the additional hydroxyl group.
2-Butanol: A secondary alcohol with a different hydroxyl group position.
2-(2-Methoxyethoxy)ethanol: An ether with a similar structure but contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
98072-12-9 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(2-hydroxybutoxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(10)6-11-8(4-2)5-9/h7-10H,3-6H2,1-2H3 |
Clé InChI |
MVEWAQOGSDLLAT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)OCC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



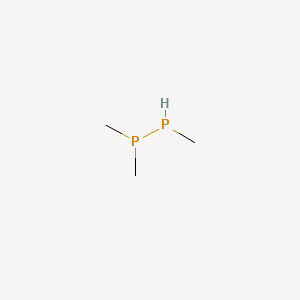
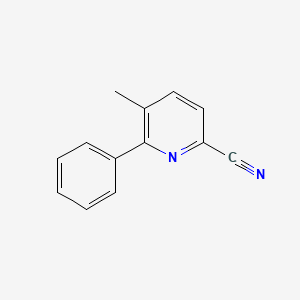
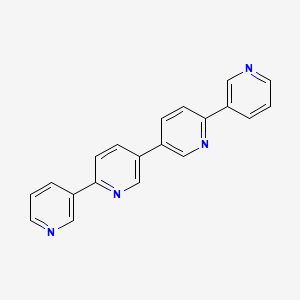
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
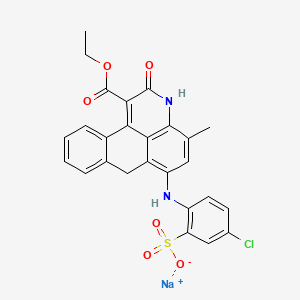
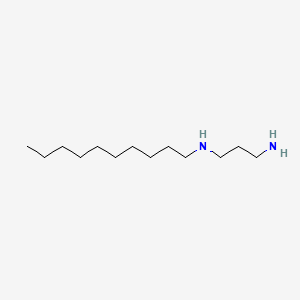
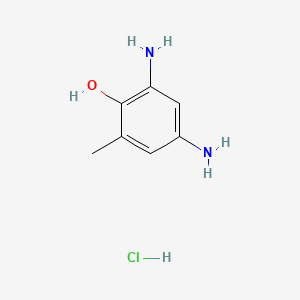

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)


